molecular formula C19H23NO2 B250014 N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide

Cat. No. B250014
M. Wt: 297.4 g/mol
InChI Key: QDMAPUXOPJADTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is involved in various physiological processes, including learning and memory, inflammation, and neuroprotection.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide selectively binds to and activates the α7 nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that are involved in neuroprotection, inflammation, and synaptic plasticity.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation and oxidative stress in the brain, which are two key factors that contribute to neurodegeneration. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide has several advantages for use in laboratory experiments. The compound has high selectivity for the α7 nAChR, which makes it a useful tool for studying the function of this receptor. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
One limitation of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the compound has a relatively short half-life in vivo, which can make it challenging to maintain consistent levels of the compound in animal models.

Future Directions

There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide. One area of interest is the potential therapeutic applications of the compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide in synaptic plasticity and learning and memory. Finally, there is growing interest in the potential use of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide as a tool for studying the function of the α7 nAChR and its downstream signaling pathways.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenylmagnesium bromide with 3-methylphenol to form the corresponding Grignard reagent, which is then reacted with butanoyl chloride to yield the target compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various areas of medicine. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide has also been shown to improve cognitive function and memory in animal models of cognitive impairment and aging.

properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)butanamide

InChI

InChI=1S/C19H23NO2/c1-5-17(22-16-11-6-8-13(2)12-16)19(21)20-18-14(3)9-7-10-15(18)4/h6-12,17H,5H2,1-4H3,(H,20,21)

InChI Key

QDMAPUXOPJADTF-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)OC2=CC=CC(=C2)C

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)OC2=CC=CC(=C2)C

Origin of Product

United States

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